molecular formula C15H14N6O2 B2965143 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034311-27-6

1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2965143
CAS No.: 2034311-27-6
M. Wt: 310.317
InChI Key: KKPWJVPISFFADW-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a complex heterocyclic architecture, designed for advanced chemical and pharmaceutical research. This compound combines a 1,2-dihydropyridin-2-one core with a 1,2,3-triazole linker and a terminal pyridine ring, a structure often associated with potential bioactivity. The 1,2,3-triazole moiety, frequently incorporated using Click Chemistry, serves as a stable bioisostere and a versatile linker, making this molecule a valuable intermediate in medicinal chemistry for constructing more complex target compounds . Its molecular framework suggests potential for investigation in various biochemical pathways, similar to other nitrogen-containing heterocycles that are known to interact with enzymes and receptors . Researchers can explore this compound as a key precursor or a pharmacophore in drug discovery projects, particularly in developing protease inhibitors, receptor modulators, or molecular probes. The presence of multiple hydrogen bond acceptors and donors within its structure allows for specific interactions with biological targets. This product is provided for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, solubility, and stability.

Properties

IUPAC Name

1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWJVPISFFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide represents a novel hybrid structure that combines a dihydropyridine moiety with a pyridinyl triazole. This structural combination has garnered interest due to the potential biological activities associated with both components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

C15H16N6O Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}\quad \text{ Molecular Formula }

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The hybrid nature of the compound may enhance its efficacy due to synergistic effects between the dihydropyridine and triazole moieties.

2. Anticancer Properties

Research has demonstrated that triazole-containing compounds possess anticancer activity. For example, studies have reported that certain triazole derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of the compound remains to be fully elucidated but suggests potential for further investigation.

3. Antiviral Effects

The antiviral properties of triazole derivatives are well-documented, particularly against viral infections such as HIV and hepatitis C . The incorporation of a pyridinyl group may enhance these effects by improving binding affinity to viral proteins.

4. Anti-inflammatory Activity

Compounds similar to the one have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . This property could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation .
  • Receptor Modulation: The dihydropyridine component may interact with calcium channels or other receptors involved in various physiological processes .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Barbuceanu et al. (2020)Triazole DerivativesAntibacterialHigh activity against S. aureus with MIC values as low as 0.125 μg/mL .
Recent Overview (2022)Triazole HybridsAnticancerInduced apoptosis in various cancer cell lines .
PMC Review (2020)1,2,4-TriazolesAntiviralEffective against hepatitis C virus .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

  • Core Structure : Pyrazolo[3,4-b]pyridine (a fused bicyclic system).
  • Substituents : Ethyl-methyl-pyrazole and phenyl groups.
  • Molecular Formula : C₂₁H₂₂N₆O; Molecular Weight : 374.4 .

1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852366-17-7)

  • Core Structure : 1,2-Dihydropyridine with a 2-oxo group.
  • Substituents : 3-Chlorobenzyloxy and benzothiazole groups.
  • Molecular Formula : C₂₁H₁₆ClN₃O₃S; Molecular Weight : 425.9 .

1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

  • Core Structure : 1,2-Dihydropyridine.
  • Substituents : Thiophene-pyridinyl group.

2-Oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

  • Core Structure : Coumarin (chromene) with a 2-oxo group.
  • Substituents : Triazolylmethyl-pyridinyl group.
  • Key Differences : The coumarin core confers fluorescence properties, making this compound suitable for optical applications, unlike the dihydropyridine-based target molecule .

Comparative Analysis Table

Compound (Core Structure) Molecular Formula Molecular Weight Key Substituents Hypothesized Applications
Target Compound (1,2-dihydropyridine) Not provided - Triazolylmethyl-pyridinyl Kinase inhibition, redox modulation
CAS 1005612-70-3 (Pyrazolo-pyridine) C₂₁H₂₂N₆O 374.4 Ethyl-methyl-pyrazole, phenyl Pharmaceutical intermediates
CAS 852366-17-7 (1,2-dihydropyridine) C₂₁H₁₆ClN₃O₃S 425.9 Benzothiazole, 3-chlorobenzyloxy Enzyme modulation, CNS targets
Thiophene-pyridinyl analog Not provided - Thiophene-pyridinyl Metabolic stability optimization
Coumarin analog Not provided - Triazolylmethyl-pyridinyl Fluorescent probes, imaging agents

Implications of Structural Variations

  • Dihydropyridine vs. Pyrazolo-Pyridine : The dihydropyridine core’s redox activity may favor applications in electron-transfer processes, while the pyrazolo-pyridine’s rigidity suits materials science .
  • Triazole vs. Thiophene : Triazole’s nitrogen-rich structure supports hydrogen bonding in drug-receptor interactions, whereas thiophene’s sulfur enhances lipophilicity and bioavailability .
  • Coumarin vs.

Q & A

Q. Table 1: Representative ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Environmentδ (ppm)MultiplicityReference
Pyridinone NH11.55Singlet
Triazole CH8.63Singlet
Methyl (N-CH₃)2.23Singlet
Dihydropyridine CH6.75Singlet

Advanced Question: How can synthetic yield be optimized during scale-up?

Answer:
Key strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and intermediate stability .
  • Stoichiometry Control : Maintain a 1.1:1 molar ratio of alkylating agent (RCH₂Cl) to the core heterocycle to minimize side reactions .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to isolate high-purity product .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature20–25°CPrevents decomposition
Catalyst (K₂CO₃)1.2 equivalentsEnhances nucleophilicity
Reaction Time12–24 hoursEnsures completion

Basic Question: What are common impurities in synthesis, and how are they addressed?

Answer:
Typical impurities include:

  • Unreacted Starting Materials : Detectable via TLC or HPLC. Remove by iterative washing (e.g., ethyl acetate) .
  • Byproducts from Side Reactions : E.g., over-alkylation products. Mitigate by strict stoichiometric control .
  • Residual Solvents : Quantify using GC-MS and eliminate via vacuum drying .

Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Focus on modular substitutions:

  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to modulate electronic properties .
  • Triazole Moiety : Replace pyridin-4-yl with substituted aryl groups to probe steric effects .
  • Carboxamide Linker : Explore alkyl vs. aryl substitutions to assess hydrogen-bonding capacity .

Q. Table 3: Analog Design Case Studies

Modification SiteExample SubstituentBiological Impact (Hypothetical)Reference
Pyridine C-44-CF₃Enhanced metabolic stability
Triazole C-11-(3-Fluorophenyl)Improved target affinity

Advanced Question: How to resolve contradictions in reported spectral or physical data?

Answer:
Address discrepancies via:

  • Standardized Protocols : Use identical NMR solvents (e.g., DMSO-d₆) and calibration .
  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere) .
  • Crystallography : Confirm solid-state structure via single-crystal X-ray diffraction if NMR data conflicts .

Example: A study reported a melting point of 172–173°C for a related dihydropyridine carboxamide, while another noted 168–170°C. Differences may arise from polymorphic forms or residual solvents, resolved via DSC analysis .

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